![molecular formula C26H40NOPS B8194359 [S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8194359.png)
[S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
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Description
This compound is a chiral phosphine ligand used in enantioselective organic chemical transformations . Its molecular formula is C25H38NOPS .
Molecular Structure Analysis
The compound has a complex structure with a phosphanyl group attached to a phenyl ring, which is further attached to a phenylmethyl group. This structure also includes a sulfinamide group . The exact mass of the compound is 431.24117301 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 431.6 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The compound also has a rotatable bond count of 8. Its topological polar surface area is 48.3 Ų .Future Directions
The use of chiral phosphine ligands in enantioselective organic chemical transformations is a significant area of research in organic chemistry. Future directions could include the development of more efficient synthesis methods for these ligands, exploration of their use in new types of reactions, and investigation of their mechanisms of action .
properties
IUPAC Name |
(R)-N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3/t23-,30-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFQHFCHUMQGIB-WVXBCFDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC=C2)N(C)[S@](=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40NOPS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide |
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